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Compound of Interest

Compound Name:
2,4-Dibromo-1,3,5-

trimethylbenzene

Cat. No.: B1662037 Get Quote

Halogenated aromatic compounds are foundational pillars in the edifice of modern synthetic

chemistry. They serve as versatile intermediates in the synthesis of pharmaceuticals,

agrochemicals, and advanced materials. The carbon-halogen bond is a key functional handle,

enabling a diverse array of chemical transformations, most notably nucleophilic substitution

and metal-catalyzed cross-coupling reactions.[1]

Within this class, brominated trimethylbenzenes offer a unique combination of steric and

electronic properties. 1,3,5-Trimethylbenzene (mesitylene) provides a sterically hindered yet

highly activated aromatic core due to the electron-donating nature of its three symmetrically

placed methyl groups. This directs electrophilic substitution to the 2, 4, and 6 positions,

allowing for the controlled synthesis of specific isomers.[1]

This guide focuses on 2,4-Dibromo-1,3,5-trimethylbenzene (also known as 2,4-

Dibromomesitylene), a key dibrominated isomer. The presence of two reactive bromine atoms

on this defined scaffold makes it a valuable and predictable building block for the construction

of more complex, functionalized molecules, driving research where precise synthetic control is

paramount.[1]

Physicochemical and Structural Properties
2,4-Dibromo-1,3,5-trimethylbenzene is a solid at room temperature, appearing as a white to

off-white crystalline powder.[2] Its key physical and chemical identifiers are summarized below

for quick reference.
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Property Value Source(s)

CAS Number 6942-99-0 [3]

Molecular Formula C₉H₁₀Br₂ [3][4]

Molecular Weight 277.98 g/mol [3]

Appearance
White to light yellow

solid/crystal
[2][5]

Melting Point 61-63 °C [5][6]

Boiling Point 278-279 °C [5][6]

Density ~1.68 g/cm³ (estimate) [2][5]

IUPAC Name
2,4-dibromo-1,3,5-

trimethylbenzene
[3]

Synonyms 2,4-Dibromomesitylene [3][4]

Synthesis and Purification: A Practical Workflow
The synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene is achieved via the electrophilic

aromatic substitution (EAS) of mesitylene. The three methyl groups are activating ortho-, para-

directors, making the 2, 4, and 6 positions electronically rich and susceptible to electrophilic

attack. By controlling the stoichiometry of the brominating agent, one can favor the formation of

the dibrominated product over mono- or tri-brominated species.

Mechanism: Electrophilic Aromatic Bromination
The reaction proceeds through a canonical EAS mechanism. A Lewis acid catalyst, such as

iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a potent electrophile

(Br⁺). The π-electron system of the mesitylene ring attacks this electrophile, forming a

resonance-stabilized carbocation known as the Wheland intermediate. The loss of aromaticity

in this step makes it the rate-determining step of the reaction.[7][8] In the final, rapid step, a

weak base (such as Br⁻) removes a proton from the site of substitution, restoring the

aromaticity of the ring.[8][9]
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Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Synthesis of 2,4-
Dibromomesitylene
This protocol is adapted from established procedures for the bromination of activated aromatic

compounds.[10][11]

Materials:

1,3,5-Trimethylbenzene (Mesitylene)

Bromine (Br₂)

Acetic Acid (Glacial) or Dichloromethane (DCM) as solvent

Iron powder (Fe) or anhydrous Iron(III) Bromide (FeBr₃) as catalyst

Sodium thiosulfate solution (10% w/v)

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Hexane and Ethyl Acetate for chromatography/recrystallization

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and a gas outlet connected to a scrubber (e.g., containing sodium

thiosulfate solution to trap HBr gas), dissolve mesitylene (1.0 eq) in the chosen solvent (e.g.,

acetic acid). Add a catalytic amount of iron powder or FeBr₃.

Bromine Addition: In the dropping funnel, place a solution of bromine (2.0 eq) in the same

solvent. Add this solution dropwise to the stirred mesitylene solution. If the reaction is

vigorous, maintain the temperature below 30-40°C using an ice-water bath.
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Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed until the

starting material is consumed (typically several hours to overnight).

Quenching and Workup: Once complete, carefully pour the reaction mixture into an ice-water

slurry. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the

orange/brown color disappears.

Extraction: Transfer the mixture to a separatory funnel. If DCM was the solvent, separate the

organic layer. If acetic acid was used, extract the aqueous mixture three times with a suitable

organic solvent like ethyl acetate or DCM.

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (to neutralize acidic residues), water, and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification Protocol
The crude product, which may contain mono- and tri-brominated side products, requires

purification.

Method 1: Recrystallization

Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol or an

ethyl acetate/hexane mixture.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce

crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry under vacuum.

Method 2: Column Chromatography
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If recrystallization is insufficient, purify the crude material using silica gel column

chromatography.

A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically

effective.[10]

Combine the fractions containing the pure product (as determined by TLC) and evaporate

the solvent to yield the purified 2,4-Dibromo-1,3,5-trimethylbenzene.
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Caption: General workflow for the synthesis and validation of 2,4-Dibromomesitylene.
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Spectroscopic Characterization: A Self-Validating
System
Confirming the structure and purity of the synthesized product is paramount. The following

spectroscopic methods provide a definitive analytical fingerprint for 2,4-Dibromo-1,3,5-
trimethylbenzene.

¹H NMR Spectroscopy
The proton NMR spectrum provides clear evidence of the substitution pattern. Due to the

molecule's asymmetry, a distinct set of signals is expected:

Aromatic Proton: A single proton remains on the aromatic ring at the C6 position. It will

appear as a singlet, expected in the aromatic region (~7.0-7.5 ppm).

Methyl Protons: The three methyl groups are in chemically non-equivalent environments.

Therefore, three distinct singlets are expected in the aliphatic region (~2.2-2.6 ppm), each

integrating to 3 protons. The exact chemical shifts will be influenced by the proximity of the

bromine atoms.

¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the number of unique carbon environments. For 2,4-
Dibromo-1,3,5-trimethylbenzene, nine distinct signals are predicted:

Aromatic Carbons: Six signals corresponding to the six carbons of the benzene ring. The

carbons directly bonded to bromine (C2, C4) will be shifted significantly compared to the

others.

Methyl Carbons: Three signals corresponding to the three non-equivalent methyl group

carbons, typically appearing in the 20-25 ppm range.[12]

Mass Spectrometry (MS)
Mass spectrometry is particularly powerful for confirming the presence of bromine due to its

characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[13]
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Molecular Ion Peak: For a dibrominated compound, the molecular ion will appear as a cluster

of three peaks:

M: (containing two ⁷⁹Br isotopes)

M+2: (containing one ⁷⁹Br and one ⁸¹Br isotope)

M+4: (containing two ⁸¹Br isotopes)

Isotopic Abundance: The relative intensity of the M:M+2:M+4 peaks will be approximately

1:2:1, which is a definitive signature for a molecule containing two bromine atoms.[13] For

C₉H₁₀Br₂, the cluster will be centered around m/z 276/278/280.[4]

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=C stretching (aromatic): ~1450-1600 cm⁻¹

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Reactivity and Synthetic Applications
The utility of 2,4-Dibromo-1,3,5-trimethylbenzene lies in the synthetic potential of its two C-Br

bonds. These sites can be functionalized, often selectively, to build more elaborate molecular

architectures.

Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-

catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This

allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the

attachment of aryl, alkyl, or acetylenic groups.[14]

Grignard and Lithiation Reactions: The C-Br bonds can be converted into organometallic

reagents. Reaction with magnesium yields a Grignard reagent, while reaction with an
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organolithium reagent (e.g., n-butyllithium) at low temperature can generate an aryllithium

species. These nucleophilic intermediates can then react with a wide range of electrophiles

(e.g., aldehydes, ketones, CO₂). A notable example is the use of bromomesitylene to form a

Grignard reagent, which is then carboxylated to produce mesitoic acid.[15]

Precursor for Advanced Materials: The structural rigidity and defined substitution pattern of

the mesitylene core make it an attractive scaffold. For example, related brominated

mesitylenes are used as starting materials for compounds that can be incorporated into high-

performance polymers like polyamides and polyimides, valued for their thermal stability.[16]

Safety and Handling
2,4-Dibromo-1,3,5-trimethylbenzene is classified as an irritant. Adherence to standard

laboratory safety protocols is essential.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[3]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or

goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with

skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
2,4-Dibromo-1,3,5-trimethylbenzene is more than a simple halogenated hydrocarbon; it is a

precisely functionalized building block that offers chemists reliable and predictable reactivity. Its

synthesis from readily available mesitylene is straightforward, and its structure can be

unequivocally confirmed by standard spectroscopic techniques. The true value of this

compound is realized in its application as a versatile intermediate, where its two bromine atoms

serve as strategic anchor points for the construction of complex molecules destined for use in

materials science, agrochemicals, and pharmaceutical development. Understanding its
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properties, synthesis, and reactivity is key to unlocking its full potential in advanced chemical

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662037#2-4-dibromo-1-3-5-trimethylbenzene-cas-
number-6942-99-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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